Cas no 941973-19-9 (2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

2-3-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dihydropyridazinone core substituted with a 3,4-dimethylphenyl group and an acetamide moiety, offering versatility for further functionalization. The compound’s rigid heterocyclic framework may contribute to selective binding interactions, making it a candidate for drug discovery targeting enzymes or receptors. Its synthetic accessibility and modifiable scaffold allow for structure-activity relationship studies. The presence of both hydrogen bond donors and acceptors enhances its potential as a bioactive intermediate. This compound is of interest for researchers exploring novel therapeutic agents or mechanistic probes.
2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide structure
941973-19-9 structure
Product name:2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
CAS No:941973-19-9
MF:C14H15N3O2
Molecular Weight:257.287802934647
CID:5502070
PubChem ID:7666098

2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
    • 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
    • AKOS024465504
    • F2774-2425
    • 941973-19-9
    • 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
    • 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
    • インチ: 1S/C14H15N3O2/c1-9-3-4-11(7-10(9)2)12-5-6-14(19)17(16-12)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
    • InChIKey: LLDZAAFRHZNAKA-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC(C)=C(C)C=2)=NN1CC(N)=O

計算された属性

  • 精确分子量: 257.116426730g/mol
  • 同位素质量: 257.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 75.8Ų

2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2774-2425-2mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2774-2425-3mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2774-2425-10μmol
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2774-2425-5mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2774-2425-4mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2774-2425-2μmol
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2774-2425-5μmol
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2774-2425-1mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2774-2425-10mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2774-2425-15mg
2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
941973-19-9 90%+
15mg
$133.5 2023-05-16

2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide 関連文献

2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamideに関する追加情報

Recent Advances in the Study of 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 941973-19-9)

The compound 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 941973-19-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and acetamide side chain, has demonstrated promising pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential in treating various diseases.

One of the key areas of investigation has been the compound's role as a potent inhibitor of phosphodiesterase (PDE) enzymes, which are critical regulators of intracellular signaling pathways. PDE inhibitors have been widely studied for their therapeutic potential in conditions such as cardiovascular diseases, inflammation, and neurological disorders. Preliminary data suggest that 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide exhibits selective inhibition against specific PDE isoforms, offering a potential avenue for targeted therapy with reduced side effects compared to non-selective inhibitors.

In addition to its PDE inhibitory activity, recent research has explored the compound's interactions with other biological targets. For instance, molecular docking studies have revealed its affinity for certain kinase domains, suggesting possible applications in oncology. These findings are supported by in vitro assays showing inhibition of cancer cell proliferation at micromolar concentrations. Further studies are underway to validate these results in animal models and to assess the compound's pharmacokinetic and toxicological profiles.

The synthesis of 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide has also been a focus of recent work. Researchers have developed more efficient and scalable synthetic routes, addressing previous challenges related to yield and purity. Advances in catalytic methods and green chemistry principles have been applied to optimize the production process, making the compound more accessible for further preclinical and clinical studies.

Despite these promising developments, challenges remain. The compound's solubility and bioavailability need further improvement to enhance its therapeutic efficacy. Additionally, comprehensive toxicity studies are required to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these research findings into viable drug candidates.

In conclusion, 2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 941973-19-9) represents a compelling area of research in chemical biology and drug discovery. Its dual potential as a PDE inhibitor and kinase modulator, combined with advances in synthetic chemistry, positions it as a promising candidate for further development. Continued interdisciplinary research will be essential to fully realize its therapeutic potential and address existing limitations.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD